molecular formula C13H12Cl2N2O5 B2955912 Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate CAS No. 1654021-65-4

Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate

Cat. No.: B2955912
CAS No.: 1654021-65-4
M. Wt: 347.15
InChI Key: ZYZIYQWRTQJIGY-UHFFFAOYSA-N
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Description

Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of furo[3,2-b]pyridine derivatives This compound is characterized by the presence of chloro, ethoxycarbonyl, and amino groups attached to a furo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of chloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the ethoxycarbonyl group: This step often involves esterification reactions using ethyl chloroformate.

    Amination: Introduction of the amino group through nucleophilic substitution reactions using amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols can replace the chloro atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
  • Ethyl 5,6-dichloro-3-((methoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate

Uniqueness

Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate is unique due to its specific combination of functional groups and its furo[3,2-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 5,6-dichloro-3-(ethoxycarbonylamino)furo[3,2-b]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O5/c1-3-20-12(18)10-9(17-13(19)21-4-2)8-7(22-10)5-6(14)11(15)16-8/h5H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZIYQWRTQJIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC(=C(C=C2O1)Cl)Cl)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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